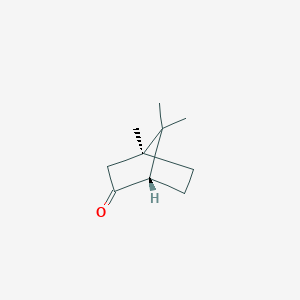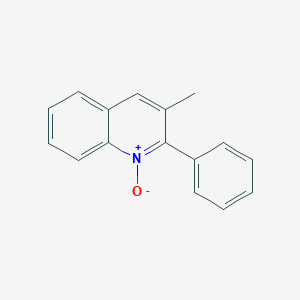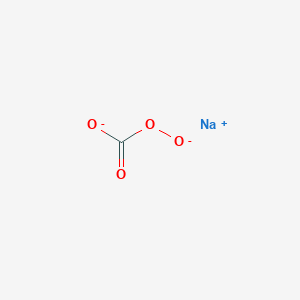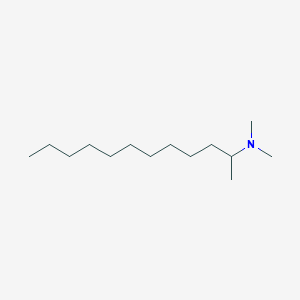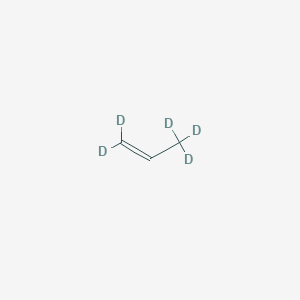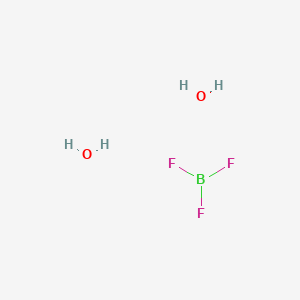
Boron trifluoride dihydrate
Descripción general
Descripción
Boron trifluoride dihydrate is a compound formed by introducing boron trifluoride gas into water, followed by fractional crystallization. This process involves sealing the mixture in Pyrex glass capillaries and inducing crystallization by cooling with a stream of cold nitrogen. The structure and properties of boron trifluoride dihydrate have been a subject of interest due to its unique chemical and physical characteristics (Bang & Carpenter, 1964).
Synthesis Analysis
The synthesis of boron trifluoride dihydrate involves direct interaction between boron trifluoride and water, leading to the formation of the dihydrate compound. This method emphasizes the reactive nature of boron trifluoride with moisture and the ability to control its hydration state through careful manipulation of the reaction conditions.
Molecular Structure Analysis
The molecular structure of boron trifluoride dihydrate has been determined through crystallographic studies, revealing the arrangement of boron and fluorine atoms and their interaction with water molecules. The hydrogen bonding pattern within the dihydrate form provides insights into its stability and reactivity (Bang & Carpenter, 1964).
Chemical Reactions and Properties
Boron trifluoride dihydrate participates in various chemical reactions, showcasing its role as a Lewis acid. It's known for its efficiency as a catalyst in reactions such as the carbonyl-ene reaction of alpha-methylstyrenes with paraformaldehyde, demonstrating the compound's utility in organic synthesis (Okachi, Fujimoto, & Onaka, 2002).
Aplicaciones Científicas De Investigación
1. Pechmann Reaction Promoter in Organic Synthesis
- Application Summary: Boron trifluoride dihydrate is used as an activator in the Pechmann reaction of substituted phenols with methyl acetoacetate to produce 4-methylcoumarin derivatives . This reaction is important in the synthesis of coumarins, which find applications as fragrances, pharmaceuticals, and agrochemicals .
- Methods of Application: The Pechmann reaction involves three reactions: hydroxyalkylation, transesterification, and dehydration, which occur concomitantly condensing the two reactants to form the coumarin heterocycle . Boron trifluoride dihydrate activates this reaction .
- Results or Outcomes: The use of boron trifluoride dihydrate as an activator in the Pechmann reaction results in the formation of substituted 4-methylcoumarins in excellent yields (98-99 %) .
2. Radiolabelling for Sodium Iodide Symporter Imaging
- Application Summary: Boron trifluoride dihydrate is used in the synthesis of [18F]tetrafluoroborate ([18F]TFB), a radiotracer used for sodium iodide symporter (NIS) imaging by positron emission tomography (PET) .
- Methods of Application: The synthesis of [18F]TFB involves the use of ammonium hydroxide for [18F]fluoride elution, commercially available boron trifluoride-methanol complex dissolved in acetonitrile as precursor, and removal of unreacted [18F]fluoride on Florisil solid-phase extraction cartridges .
- Results or Outcomes: The procedure results in the reliable production of [18F]TFB with radiochemical yields in excess of 30%, radiochemical purities in excess of 98%, and molar activities in the range of 34–217 GBq/µmol at the end of synthesis . This radiotracer is suitable for preclinical imaging of NIS reporter gene .
3. Initiator for the Polymerization of Benzoxazine
- Application Summary: Boron trifluoride dihydrate is used as an initiator for the polymerization of benzoxazine . Benzoxazine is a type of thermosetting resin that is used in high-performance applications due to its excellent thermal and mechanical properties .
- Methods of Application: The polymerization of benzoxazine is initiated by the boron trifluoride dihydrate, which acts as a Lewis acid .
- Results or Outcomes: The use of boron trifluoride dihydrate as an initiator results in the formation of polybenzoxazine, a high-performance thermosetting resin .
4. Catalyst in the Regioselective Fries Rearrangement
- Application Summary: Boron trifluoride dihydrate is used as a catalyst in the regioselective Fries rearrangement of phenolic esters to give hydroxyphenyl alkyl/aryl ketones . This reaction is important in the synthesis of various pharmaceuticals and fine chemicals .
- Methods of Application: The Fries rearrangement involves the migration of an acyl group from the oxygen of an ester to the aromatic ring . Boron trifluoride dihydrate catalyzes this reaction .
- Results or Outcomes: The use of boron trifluoride dihydrate as a catalyst in the Fries rearrangement results in the formation of hydroxyphenyl alkyl/aryl ketones in high yields .
5. Dopant in Ion Implantation
- Application Summary: Boron trifluoride dihydrate is used as a dopant in ion implantation . This process is crucial in the fabrication of semiconductor devices .
- Methods of Application: In ion implantation, boron trifluoride dihydrate is ionized and accelerated towards a semiconductor substrate . The ions penetrate the substrate and change its electrical properties .
- Results or Outcomes: The use of boron trifluoride dihydrate as a dopant in ion implantation allows for the precise control of the electrical properties of semiconductor devices .
6. Sensitive Neutron Detectors
- Application Summary: Boron trifluoride dihydrate is used in sensitive neutron detectors in ionization chambers and devices to monitor radiation levels in the Earth’s atmosphere .
- Methods of Application: In neutron detectors, boron trifluoride dihydrate is used in the ionization chamber . When neutrons enter the chamber, they interact with the boron trifluoride dihydrate and cause ionization .
- Results or Outcomes: The use of boron trifluoride dihydrate in neutron detectors allows for the sensitive detection of neutrons, which is crucial in monitoring radiation levels .
Safety And Hazards
Boron trifluoride dihydrate is fatal if inhaled . It causes severe skin burns and eye damage . It may cause damage to organs through prolonged or repeated exposure . It reacts violently with water . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Direcciones Futuras
The use of boron trifluoride dihydrate as an activator in organic synthesis is now reported for the first time . The title compound can be used in the Pechmann condensation, giving substituted 4-methylcoumarins in excellent yields (98-99 %) . The boron trifluoride dihydrate market is projected to lead the application market expanding at a market share of 43.5% through 2033 .
Propiedades
IUPAC Name |
trifluoroborane;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF3.2H2O/c2-1(3)4;;/h;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCYPBSRKLJZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BF3.2H2O, BF3H4O2 | |
| Record name | BORON TRIFLUORIDE, DIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2635 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9033264 | |
| Record name | Boron trifluoride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9033264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Boron trifluoride dihydrate is a fuming liquid. It may be corrosive to skin, eyes and mucous membranes. This material may be toxic by inhalation. It is used as a catalyst in chemical reactions., Liquid, Fuming liquid; [CAMEO] Red-brown liquid with an acrid odor; [Alfa Aesar MSDS] | |
| Record name | BORON TRIFLUORIDE, DIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2635 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Borane, trifluoro-, dihydrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron trifluoride dihydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20366 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Boron trifluoride dihydrate | |
CAS RN |
13319-75-0, 16903-52-9 | |
| Record name | BORON TRIFLUORIDE, DIHYDRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2635 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Borane, trifluoro-, dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013319750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borane, trifluoro-, dihydrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron trifluoride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9033264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen trifluorohydroxyborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Borane, trifluoro-, dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)


